molecular formula C30H39NO4 B1241887 [(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate

[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate

Cat. No.: B1241887
M. Wt: 477.6 g/mol
InChI Key: LYHWACCLUSDGME-HTGZJUKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate is a natural product found in Nemania, Phoma, and Geniculosporium with data available.

Scientific Research Applications

Antimicrobial and Cytotoxic Applications

One study focused on the antimicrobial, cytotoxic, and antiviral effects of metabolites produced by the Fusarium oxysporum YP9B isolate. The research isolated ten new natural compounds and tested their biological activities. Some compounds showed bacteriostatic activity at low concentrations, while others were found to be bactericides. Additionally, certain compounds exhibited strong cytotoxic activity, indicating potential research applications in studying microbial resistance and developing new antimicrobial agents (KiliÇ et al., 2021).

Chemical Synthesis and Structural Analysis

Another study detailed the oxetane formation through the 1,3-migration of the benzyloxy group in specific cationic structures, leading to complex bicyclic and tricyclic systems. This research provides insights into the synthetic pathways and chemical behavior of related compounds, which could be relevant for understanding or synthesizing the compound you're interested in (Mosimann & Vogel, 2000).

Properties

Molecular Formula

C30H39NO4

Molecular Weight

477.6 g/mol

IUPAC Name

[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate

InChI

InChI=1S/C30H39NO4/c1-19-10-9-13-24-16-20(2)21(3)27-25(17-23-11-7-6-8-12-23)31-28(33)30(24,27)26(35-22(4)32)14-15-29(5,34)18-19/h6-9,11-16,19,21,24-27,34H,10,17-18H2,1-5H3,(H,31,33)/b13-9+,15-14+/t19-,21+,24-,25-,26+,27-,29-,30+/m0/s1

InChI Key

LYHWACCLUSDGME-HTGZJUKKSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C

Canonical SMILES

CC1CC=CC2C=C(C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C

Synonyms

21-acetoxy-18-hydroxy-10-phenyl-5,6,16,18-tetramethyl(11)cytochalasa-6,13,19-trien-1-one
RKS 1778
RKS-1778

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate
Reactant of Route 2
[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate
Reactant of Route 4
[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate
Reactant of Route 5
[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate
Reactant of Route 6
[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate

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